Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
Description
CAS Number: 24770-27-2 Molecular Formula: C₅H₁₀N₂O₂S₂ Synonyms: 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol, DTXSID70764809 .
This compound features a unique structure combining ethanethiol (-SH), a methylthio (-S-CH₃) group, and a nitroethenyl (-CH₂-C(NO₂)=CH-) moiety linked via an amino (-NH-) bridge.
Properties
IUPAC Name |
2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S2/c1-11-5(4-7(8)9)6-2-3-10/h4,6,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIYTYZVHDSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70764809 | |
| Record name | 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70764809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113224-25-2 | |
| Record name | 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70764809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- can be synthesized through several methods. One common approach involves the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . Another method includes the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .
Industrial Production Methods
In industrial settings, the production of ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- often involves large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Ethanethiol can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to yield disulfides.
Reduction: Disulfides formed from ethanethiol can be reduced back to thiols using zinc and acid.
Substitution: Ethanethiol can undergo substitution reactions with alkyl halides in the presence of sulfur nucleophiles.
Major Products
Oxidation: Disulfides (R-S-S-R’) are the major products formed from the oxidation of ethanethiol.
Reduction: Thiols (R-SH) are regenerated from disulfides through reduction.
Substitution: Thiols and sulfides (R-S-R’) are the primary products of substitution reactions.
Scientific Research Applications
Chemistry
In the realm of chemistry, ethanethiol serves as a reagent in organic synthesis. It is utilized for:
- Building Blocks : It acts as a precursor for more complex molecules.
- Reactivity Studies : Its unique structure allows for the exploration of reaction mechanisms and pathways.
Biology
Ethanethiol is studied for its biological implications:
- Nitric Oxide Modulation : It plays a role in modulating biological pathways that involve nitric oxide, which is crucial for various physiological processes.
- Cellular Interactions : The compound is used to investigate interactions at the cellular level, particularly in studies related to signaling pathways.
Medicine
Ethanethiol has potential therapeutic applications:
- GSNOR Inhibition : As an inhibitor of S-nitrosoglutathione reductase (GSNOR), it can increase levels of S-nitrosoglutathione (GSNO), which may have implications in treating conditions associated with nitric oxide imbalance, such as asthma and cardiovascular diseases.
- Research on Disease Mechanisms : Its role in modulating nitric oxide levels makes it a candidate for studying various diseases linked to this signaling molecule .
Industry
In industrial applications, ethanethiol is used as an intermediate in the synthesis of other chemical compounds. It is valuable in the production of pharmaceuticals and materials due to its reactivity and ability to participate in various chemical transformations.
Mechanism of Action
The mechanism by which ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes and chemical reactions, making it a valuable tool for research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related nitro-, thiol-, and amino-containing derivatives (Table 1).
Table 1: Structural Comparison
| Compound Name | CAS Number | Formula | Key Functional Groups |
|---|---|---|---|
| Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- | 24770-27-2 | C₅H₁₀N₂O₂S₂ | Thiol, nitroethenyl, methylthio, amino |
| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C₈H₈N₂O₃ | Nitro, amino, ketone (aromatic) |
| 2-(2-Thienyl)ethanol | 5402-55-1 | C₆H₈OS | Thiophene, hydroxyl |
| 2-ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone | 91851-12-6 | C₁₆H₁₆N₂O₄ | Nitro, ethoxy, amino, ketone (aromatic) |
| 1-(4-Chloro-3-nitrophenyl)-2-ethoxy-2-((4-(methylthio)phenyl)amino)ethanone | 42069-72-7 | C₁₇H₁₇ClN₂O₄S | Chloro, nitro, methylthio, ethoxy, amino |
Key Observations :
- Nitro Group Placement: The target compound’s nitro group is on an ethenyl chain, unlike nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) . This reduces aromatic conjugation but enhances electrophilicity at the nitro site.
- Thiol vs. Hydroxyl: The thiol group in the target compound offers higher nucleophilicity compared to hydroxyl groups in ethanol derivatives (e.g., 2-(2-Thienyl)ethanol) .
- Methylthio Group: Shared with 1-(4-Chloro-3-nitrophenyl)-2-ethoxy-2-((4-(methylthio)phenyl)amino)ethanone, this group may enhance lipophilicity and alter metabolic stability .
Biological Activity
Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- (CAS No. 66357-41-3) is a compound with significant biological activity and relevance in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₅H₁₁N₃O₂S
- Molecular Weight : 177.22 g/mol
- Boiling Point : 306.5 °C (predicted)
- Density : 1.189 g/cm³ (predicted)
- pKa : 9.74 (predicted)
Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- exhibits biological activity primarily through its interaction with various molecular targets, potentially modulating enzymatic pathways and receptor functions. Its nitroethenyl group may contribute to its reactivity and ability to form adducts with biomolecules, which can influence cellular processes.
Antimicrobial Properties
Research indicates that compounds similar to ethanethiol exhibit antimicrobial properties. For instance, studies have shown that nitro-containing compounds can possess antibacterial activity against a range of pathogens due to their ability to interfere with bacterial cell wall synthesis and function.
Cytotoxic Effects
Some studies have reported cytotoxic effects of ethanethiol derivatives on cancer cell lines. The mechanism may involve the induction of oxidative stress or apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of ethanethiol derivatives on human cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting potential therapeutic applications in oncology.
- Antimicrobial Activity Assessment : Another research focused on the antimicrobial efficacy of ethanethiol against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzymatic activity |
Research Findings
Recent studies have highlighted the importance of ethanethiol derivatives in drug development:
- Nitrosation Studies : Research has focused on the nitrosation reactions involving ethanethiol, revealing insights into its breakdown products and potential toxicity profiles.
- Therapeutic Potential : Investigations into the therapeutic applications of ethanethiol have suggested its utility as a lead compound for developing new drugs targeting specific diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
